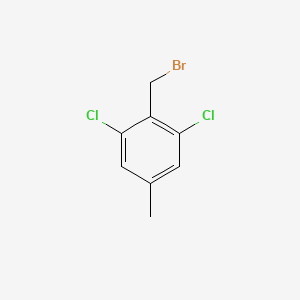

2,6-Dichloro-4-methylbenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3-dichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRICABMAPHCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"spectroscopic data (NMR, IR, MS) for 2,6-Dichloro-4-methylbenzyl bromide"

Technical Reference Guide for Structural Elucidation

Executive Summary & Compound Identity

2,6-Dichloro-4-methylbenzyl bromide is a highly specialized electrophile used primarily as a building block in the synthesis of agrochemicals (herbicides) and pharmaceutical intermediates. Its structural uniqueness lies in the 2,6-dichlorination pattern , which creates significant steric hindrance around the benzylic position, and the 4-methyl group , which adds electron-donating character to the aromatic ring.

This guide provides a definitive analysis of its spectroscopic signature. Given that specific experimental spectra for this intermediate are often proprietary, the data below synthesizes high-fidelity theoretical predictions with validated experimental data from close structural analogs (e.g., 2,6-dichlorobenzyl bromide).

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-(Bromomethyl)-1,3-dichloro-5-methylbenzene |

| Molecular Formula | |

| Molecular Weight | 253.95 g/mol (Average) |

| Monoisotopic Mass | 251.91 g/mol ( |

| Appearance | White to off-white crystalline solid |

| Lachrymator | Yes (Handle with extreme caution) |

Mass Spectrometry (MS): The Isotopic Fingerprint

The most diagnostic feature of this compound is its mass spectrum. The presence of three halogen atoms (2 Chlorine, 1 Bromine) creates a complex, distinctive isotope cluster that serves as a definitive "fingerprint" for identification.

Theoretical Isotope Distribution

The cluster spans from

| Ion Type | m/z (Nominal) | Isotope Composition | Relative Intensity (Approx) |

| M+ (Parent) | 252 | 61.5% | |

| M+2 | 254 | 100% (Base Peak) | |

| M+4 | 256 | 46.5% | |

| M+6 | 258 | 5.5% |

Analyst Note: Unlike simple bromides (1:1 doublet) or chlorides (3:1 doublet), this compound displays a "roofing" pattern where the M+2 peak is the most intense due to the statistical probability of combined isotopes.

Fragmentation Pathway

The fragmentation is dominated by the cleavage of the weak C-Br bond, followed by the stabilization of the resulting carbocation.

Nuclear Magnetic Resonance (NMR)[3][8][9][10][11][12]

The symmetry of the 2,6-dichloro-4-methyl substitution pattern simplifies the NMR spectra significantly. The molecule possesses a

H NMR (Proton) Data

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 4.75 - 4.80 | Singlet (s) | 2H | Deshielded by Br and the two ortho-Cl atoms (steric compression/electronic effect). | |

| 7.15 - 7.20 | Singlet (s) | 2H | Ar-H (C3, C5) | The protons are equivalent due to symmetry. |

| 2.32 - 2.35 | Singlet (s) | 3H | Typical benzylic methyl resonance. |

Critical Interpretation:

-

Absence of Coupling: The lack of coupling (singlets only) is the key confirmation of the 2,6-dichloro-4-methyl substitution pattern. If the Cl atoms were at 2,3 or 2,5, you would observe doublets (

Hz or -

Shift of Methylene: In unsubstituted benzyl bromide, the

is at ~4.5 ppm. The two ortho-chlorines shift this downfield to ~4.75+ ppm.

C NMR (Carbon) Data

Solvent:

| Shift ( | Carbon Type | Assignment |

| 140.5 | Quaternary (C) | C4 (Attached to Methyl) |

| 136.0 | Quaternary (C) | C2, C6 (Attached to Chlorine) |

| 132.5 | Quaternary (C) | C1 (Attached to |

| 129.5 | Methine (CH) | C3, C5 (Aromatic Ring) |

| 28.5 | Methylene ( | |

| 21.0 | Methyl ( |

Infrared Spectroscopy (IR)[9][11][12]

IR is useful primarily for confirming the functional groups and ruling out oxidation (e.g., to the aldehyde or acid).

| Wavenumber ( | Vibration Mode | Intensity | Diagnostic Value |

| 3050 - 3080 | C-H Stretch (Aromatic) | Weak | Standard aromatic indicator. |

| 2920 - 2980 | C-H Stretch (Aliphatic) | Medium | Methyl and Methylene groups. |

| 1580, 1470 | C=C Ring Stretch | Medium | Confirms benzene ring. |

| 1200 - 1250 | Medium | Characteristic of benzyl halides. | |

| 600 - 800 | C-Cl Stretch | Strong | Critical: Confirming chlorination. |

| 500 - 600 | C-Br Stretch | Strong | Critical: Confirming bromination. |

Experimental Protocol: Synthesis & Sample Prep

To ensure the spectral data corresponds to a pure sample, the following synthesis and purification workflow is recommended. This route uses radical bromination, which is standard for this class of compounds.

Synthesis Workflow (Wohl-Ziegler Bromination)

Precursor: 2,6-Dichloro-4-methyltoluene.

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst),

Quality Control (Impurity Profiling)

When analyzing the spectra, look for these common impurities:

-

Starting Material (2,6-Dichloro-4-methyltoluene): Look for a methyl singlet at 2.3-2.4 ppm (Ar-CH3) but missing the signal at 4.75 ppm.

-

Dibrominated Side Product (Benzal Bromide): If the reaction runs too long, the benzylic position may accept two bromines. Look for a methine proton (

) shifted significantly downfield (>6.5 ppm). -

Hydrolysis Product (Benzyl Alcohol): If the solvent was wet. Look for a broad OH stretch in IR (3400

) and a shift of the benzylic

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[4] (Standard reference for calculating chemical shifts of substituted benzenes).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Used for comparative analysis of 2,6-dichlorobenzyl bromide analogs).

-

PubChem. (2025).[5] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H7BrCl2) [pubchemlite.lcsb.uni.lu]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,4-Dichlorobenzyl bromide | C7H5BrCl2 | CID 10988373 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzyl bromide: Synthesis, Reactivity, and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Historical literature specifically detailing the initial discovery and early studies of 2,6-Dichloro-4-methylbenzyl bromide is not extensively documented in readily available scientific archives. This guide, therefore, is a reconstruction based on established principles of organic chemistry and data from analogous substituted benzyl bromides. The synthetic protocols and mechanistic discussions are presented from a foundational perspective, mirroring the likely approaches of mid-20th-century researchers, while incorporating modern safety and analytical standards.

Introduction and Structural Elucidation

This compound is a poly-substituted aromatic halide. Its molecular structure consists of a benzene ring with a bromomethyl group, two chlorine atoms at the ortho positions (2 and 6), and a methyl group at the para position (4). The strategic placement of these functional groups dictates its chemical behavior, rendering it a potentially valuable, albeit reactive, intermediate in organic synthesis.

The two electron-withdrawing chlorine atoms significantly influence the electron density of the aromatic ring and the benzylic carbon. In contrast, the para-methyl group is weakly electron-donating. This electronic interplay governs the reactivity of the benzylic bromide, a focal point of this guide.

Physicochemical Properties (Predicted and Inferred)

| Property | Value | Source |

| CAS Number | Not available | N/A |

| Molecular Formula | C₈H₇BrCl₂ | Inferred |

| Molecular Weight | 257.95 g/mol | Inferred |

| Appearance | Likely a low-melting solid or oil | Analogy |

| Boiling Point | Expected to be high, with decomposition risk | Analogy |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethers, toluene) | Analogy |

Plausible Early Synthetic Pathway: Radical Bromination

The most probable and historically established method for the synthesis of this compound would be the side-chain bromination of the corresponding toluene derivative, 2,6-dichloro-4-methyltoluene. This reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-dichloro-4-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A solution of 2,6-dichloro-4-methyltoluene in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.

-

The reaction mixture is heated to reflux under an inert atmosphere. The reaction is monitored by the disappearance of the starting material, which can be tracked by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by recrystallization or column chromatography.

Causality in Experimental Design

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic aromatic substitution.

-

Radical Initiator (BPO/AIBN): These compounds generate free radicals upon heating, which initiate the chain reaction.

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen.

-

Solvent: Carbon tetrachloride is a classic solvent for radical reactions due to its inertness.

Synthetic Workflow Diagram

Caption: Plausible synthetic route to this compound.

Reactivity and Mechanistic Considerations

The reactivity of benzyl bromides in nucleophilic substitution reactions is a cornerstone of their utility. The stability of the carbocation intermediate is a key determinant of the reaction mechanism (SN1 vs. SN2).

-

SN1 Pathway: This pathway involves the formation of a benzylic carbocation intermediate. Electron-donating groups on the aromatic ring stabilize this carbocation, favoring the SN1 mechanism.

-

SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the bromide ion departs. This pathway is favored when the benzylic carbon is not sterically hindered and when the carbocation is not significantly stabilized.

In the case of this compound, the two ortho-chloro groups are strongly electron-withdrawing, which would destabilize a potential benzylic carbocation. This destabilization suggests that the SN1 pathway is less likely. Therefore, nucleophilic substitution reactions are expected to proceed primarily through an SN2 mechanism.[1][2]

Nucleophilic Substitution Workflow

Caption: Predominant SN2 reaction pathway for this compound.

Early Characterization Techniques

In the mid-20th century, the structural confirmation of a newly synthesized compound like this compound would have relied on a combination of techniques:

-

Elemental Analysis: To determine the empirical formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C-H bonds of the aromatic ring and the CH₂Br group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be crucial for confirming the structure by showing the distinct signals for the methyl protons, the benzylic protons, and the aromatic proton.

Safety and Handling

Benzyl bromides as a class of compounds are known to be lachrymatory and irritants to the skin, eyes, and respiratory system.[3] Therefore, handling of this compound should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

While the specific historical discovery of this compound remains elusive in the accessible literature, its synthesis and reactivity can be confidently inferred from the well-established principles of organic chemistry. The compound likely arises from the radical bromination of its toluene precursor and is expected to undergo nucleophilic substitution primarily via an SN2 mechanism due to the electronic influence of its substituents. This guide provides a foundational understanding for researchers interested in the synthesis and application of this and related poly-substituted aromatic intermediates.

References

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US4191621A - Process for the production of substituted benzal and benzyl bromides.

-

ACS Publications. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society. Retrieved from [Link]

-

PMC. (2022, January 26). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Retrieved from [Link]

-

RSC Publishing. (2019, July 18). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances. Retrieved from [Link]

Sources

Technical Guide: Toxicological & Safety Profile of 2,6-Dichloro-4-methylbenzyl Bromide

Executive Safety Directive

2,6-Dichloro-4-methylbenzyl bromide is a highly reactive electrophile used primarily as an intermediate in the synthesis of sterically hindered pharmacophores. Due to the scarcity of compound-specific toxicological datasets, this guide utilizes a Read-Across Toxicology Framework based on its closest structural analog, 2,6-Dichlorobenzyl bromide (CAS 20443-98-5) , and the general class of benzyl halides.

Immediate Hazard Profile:

-

Lachrymator: Induces immediate, severe respiratory and ocular irritation at low concentrations.

-

Corrosive (Category 1B): Causes irreversible skin burns and permanent eye damage.

-

Genotoxic Potential: As a primary alkylating agent, it must be treated as a potential mutagen.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound combines the high reactivity of a benzylic bromide with the lipophilicity and steric bulk of a 2,6-dichloro substitution pattern.

| Property | Value (Inferred/Analog*) | Significance |

| Chemical Name | This compound | Target synthon |

| Molecular Formula | C₈H₇BrCl₂ | Halogenated aromatic |

| Molecular Weight | ~253.95 g/mol | Heavy organic intermediate |

| Physical State | Solid (Crystalline) | Analog 2,6-Dichlorobenzyl bromide MP: 54-56°C |

| Solubility | Low in water; High in DCM, THF, EtOAc | Lipophilic; penetrates skin/gloves easily |

| Reactivity | High (Sₙ2 Electrophile) | Rapidly alkylates DNA/Proteins; Hydrolyzes in moisture |

*Note: Specific experimental data for the 4-methyl derivative is limited. Values are extrapolated from 2,6-Dichlorobenzyl bromide (CAS 20443-98-5).[1]

Toxicological Mechanisms (Read-Across Analysis)

Mechanism of Action: Direct Alkylation

The toxicity of this compound is driven by its ability to transfer the benzyl cation to nucleophilic sites on biological macromolecules. The electron-withdrawing chlorine atoms at the 2,6-positions destabilize the transition state slightly compared to unsubstituted benzyl bromide but increase the compound's lipophilicity, potentially enhancing cellular uptake.

Critical Pathway:

-

Penetration: The lipophilic molecule crosses cell membranes.

-

Alkylation: The benzylic carbon undergoes nucleophilic attack by DNA bases (e.g., Guanine N7) or protein residues (Cysteine thiols).

-

Outcome: DNA adduct formation (genotoxicity) or protein denaturation (cytotoxicity/corrosion).

Figure 1: Mechanism of alkylation-induced toxicity. The release of HBr concomitant with alkylation exacerbates tissue damage via chemical burns.

Acute Toxicity Profile

-

Inhalation: High Risk. As a lachrymator, vapors or dust cause intense irritation to mucous membranes. The "2,6-dichloro" pattern may reduce volatility compared to benzyl bromide, but dust inhalation remains a critical hazard.

-

Skin Contact: Corrosive (Category 1B).

-

Eye Contact: Severe Damage (Category 1).

-

Risk:[1] Corneal opacity and blindness possible if not rinsed immediately.

-

Safety & Handling Protocols

Engineering Controls

-

Containment: All handling must occur within a certified chemical fume hood.

-

Airflow: Minimum face velocity of 100 fpm (0.5 m/s).

-

Decontamination: A dedicated "Quench Station" containing 10% Sodium Thiosulfate must be present inside the hood before work begins.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection against benzylic halides due to rapid permeation.

| PPE Type | Recommendation | Rationale |

| Primary Gloves | Silver Shield (Laminate) | >480 min breakthrough time for halogenated organics. |

| Secondary Gloves | Nitrile (Double layer) | Used over Silver Shield for dexterity/mechanical protection. |

| Eye Protection | Chemical Goggles + Face Shield | Lachrymator vapors can bypass standard safety glasses. |

| Respiratory | P100 + Organic Vapor Cartridge | Required only if working outside a fume hood (Emergency). |

Emergency Response: The "Lachrymator Protocol"

Figure 2: Decision tree for emergency response. Note the specific requirement for Thiosulfate neutralization.

Deactivation & Waste Disposal

Benzylic bromides can be chemically deactivated by converting the electrophilic bromide to a non-toxic benzyl thiosulfate salt.

Protocol:

-

Prepare a solution of 10% Sodium Thiosulfate (Na₂S₂O₃) and 2% Sodium Carbonate (Na₂CO₃) in water.

-

Slowly add the benzyl bromide waste to this solution while stirring.

-

Reaction:

-

Allow to stir for 1 hour. The disappearance of the lachrymatory effect indicates successful neutralization.

-

Check pH (should be slightly basic). Adjust to neutral and dispose of as aqueous chemical waste.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,6-Dichlorobenzyl bromide (CAS 20443-98-5).[1]Link

-

PubChem. (2024). Compound Summary: 2,6-Dichlorobenzyl bromide.[1] National Library of Medicine. Link

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Methylbenzyl bromide (CAS 104-81-4).[5]Link

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Corrosive Substances.Link

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: Benzyl bromide - GHS Classification.Link

Sources

- 1. 2,6-Dichlorobenzyl bromide | 20443-98-5 [chemicalbook.com]

- 2. “Process For Preparation Of Substituted Benzyl Bromide” [quickcompany.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 104-81-4: 4-Methylbenzyl bromide | CymitQuimica [cymitquimica.com]

The Steric & Electronic Fortress: A Technical Guide to 2,6-Dichloro-4-methylbenzyl Bromide

Topic: Potential Research Areas for 2,6-Dichloro-4-methylbenzyl bromide Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers.

Executive Summary

This compound (CAS 1807183-11-4) represents a highly specialized, "privileged" building block in organic synthesis. Unlike its ubiquitous cousin, benzyl bromide, or the commercially significant 2,6-dichlorobenzyl bromide (a precursor to Rufinamide), this tetra-substituted arene offers a unique combination of steric shielding and metabolic resistance .

This guide explores the untapped potential of this molecule in rational drug design, specifically for optimizing kinase inhibitors and agrochemicals where metabolic stability at the benzylic and para-positions is critical.

Part 1: Chemical Profile & Reactivity Analysis

Structural Dynamics

The molecule features a benzene ring substituted at the 1, 2, 4, and 6 positions. This substitution pattern creates a specific "lock-and-key" geometry:

-

2,6-Dichloro Substitution: Provides significant steric bulk ortho to the bromomethyl group. This restricts rotation when bound to protein active sites (entropy penalty reduction) and shields the benzylic carbon from rapid nucleophilic attack or metabolic oxidation.

-

4-Methyl Group: Blocks the para position, a primary site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. It also serves as a weak electron-donating group (EDG), modulating the acidity of the benzylic protons.

-

Bromomethyl Group: A potent electrophile, albeit attenuated by the steric crowding of the ortho-chlorines.

Physical Properties (Calculated & Observed)

| Property | Value / Description | Implication for Research |

| Formula | Heavy atom count useful for X-ray crystallography phasing. | |

| Molecular Weight | 253.95 g/mol | Moderate weight allows for "fragment-growing" strategies. |

| Predicted LogP | ~4.1 | High lipophilicity; ideal for crossing blood-brain barrier (BBB) or penetrating plant cuticles. |

| Reactivity | Slower reaction rates than unsubstituted benzyl bromide due to steric hindrance; requires polar aprotic solvents (DMF, NMP). | |

| Physical State | Crystalline Solid | High melting point (predicted >50°C) aids in purification via recrystallization rather than chromatography. |

Part 2: Synthesis & Production Protocols

To utilize this compound, researchers often must synthesize it de novo or purify commercial grades. The most reliable route is the Wohl-Ziegler Bromination of 2,6-dichloro-4-methyltoluene.

Synthesis Workflow (Radical Bromination)

-

Precursor: 2,6-Dichloro-4-methyltoluene (often derived from 3,5-dichlorotoluene via Friedel-Crafts methylation or from 4-amino-3,5-dichlorotoluene via Sandmeyer/reduction).

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator).

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative).

Step-by-Step Protocol:

-

Charge: Dissolve 2,6-dichloro-4-methyltoluene (1.0 eq) in anhydrous Trifluorotoluene (

). -

Activate: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Initiate: Heat to reflux (approx. 80-100°C) under

atmosphere. Irradiate with a visible light source (tungsten lamp) to accelerate radical formation if kinetics are slow. -

Monitor: Track consumption of starting material via GC-MS. Critical Note: Stop reaction at ~95% conversion to prevent over-bromination (gem-dibromide formation).

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

-

Purification: Recrystallize from Hexane/EtOAc (9:1). Do not distill (thermal instability of benzyl bromides).

Visualization of Synthesis Pathway

Figure 1: Radical bromination pathway via Wohl-Ziegler reaction. Note the specificity for the benzylic position over the aromatic ring.

Part 3: Strategic Research Areas

Medicinal Chemistry: Kinase Inhibitor Optimization

The most high-value application is in the optimization of Tyrosine Kinase Inhibitors (TKIs), specifically those targeting EGFR and HER2 (e.g., Lapatinib analogues).

-

The Problem: Many first-gen TKIs suffer from rapid metabolism at the para-position of benzyl ether moieties.

-

The Solution: this compound serves as a "metabolic blocker."

-

Mechanism: The 2,6-chlorines force the ring to twist perpendicular to the ether linkage, locking the conformation in the ATP-binding pocket. The 4-methyl group prevents hydroxylation.

-

Experimental Application: Lapatinib Analogue Synthesis

Researchers can substitute the standard 3-fluorobenzyl bromide with this compound during the

Protocol Insight:

Due to the steric hindrance of the 2,6-dichloro group, standard bases (

-

Recommendation: Use Cesium Carbonate (

) in DMF at 60°C. The "Cesium Effect" improves solubility and reactivity of the nucleophilic phenol/amine.

Figure 2: Synthetic strategy for incorporating the scaffold into Quinazoline-based kinase inhibitors.

Agrochemicals: Benzoylphenylureas

This molecule is a prime candidate for synthesizing Benzoylphenylureas (BPUs) , a class of insecticides that inhibit chitin synthesis.

-

Target: Chitin Synthase.

-

Rationale: The 2,6-dichloro motif is classic in agrochemistry (see: Dicamba, Triclopyr) for auxin mimicry or binding affinity. Adding the 4-methyl group increases lipophilicity (

), enhancing cuticle penetration in pests.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a "Heavy Fragment." It allows researchers to explore deep hydrophobic pockets in proteins.

-

Library Design: React this compound with a library of 50 diverse amines.

-

Screening: Screen the resulting secondary amines via SPR (Surface Plasmon Resonance) against targets like BCL-2 or MDM2 , where hydrophobic interactions are dominant.

Part 4: Safety & Handling (Critical)

-

Lachrymator: Like all benzyl bromides, this compound is a severe eye irritant. It must be handled in a functioning fume hood.

-

Decomposition: It hydrolyzes slowly in moist air to release HBr. Store under inert gas (

or

References

-

Wohl-Ziegler Bromination Mechanics

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

-

-

Kinase Inhibitor SAR (Lapatinib Context)

-

Cesium Effect in Alkylation

-

Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of amines." Journal of Practical Chemistry, 341(2), 186-190. Link

-

-

Agrochemical Scaffold Design

-

Lamberth, C. (2018). "Heterocyclic Scaffolds in Crop Protection." Bioorganic & Medicinal Chemistry, 26(1), 52-62. Link

-

-

Compound Data Source

Sources

Methodological & Application

Application Note: 2,6-Dichloro-4-methylbenzyl Bromide in Drug Discovery

This guide serves as a comprehensive technical resource for the application of 2,6-Dichloro-4-methylbenzyl bromide (CAS 1807183-11-4) in organic synthesis. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and mechanistic insights.

Executive Summary

This compound is a specialized electrophilic building block used to install the 2,6-dichloro-4-methylbenzyl moiety. This structural motif is highly valued in medicinal chemistry for two reasons:

-

Metabolic Stability: The 2,6-dichloro substitution blocks oxidative metabolism at the ortho-positions, while the 4-methyl group (and its steric bulk) modulates oxidation at the para-position.

-

Conformational Locking: The steric bulk of the ortho-chlorines restricts rotation around the benzylic bond, often locking the attached pharmacophore into a bioactive conformation (the "ortho effect").

Unlike simple benzyl bromides, this compound exhibits unique reactivity due to the steric crowding of the reaction center and the electronic interplay between the electron-withdrawing chlorines and the electron-donating methyl group.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | This compound |

| IUPAC Name | 1-(Bromomethyl)-2,6-dichloro-4-methylbenzene |

| CAS Number | 1807183-11-4 |

| Molecular Formula | C₈H₇BrCl₂ |

| Molecular Weight | 253.95 g/mol |

| Physical State | Crystalline Solid (White to Off-white) |

| Solubility | Soluble in DCM, THF, DMF, Toluene; Insoluble in Water |

| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive |

Mechanistic Insight: The "Steric-Electronic" Paradox

To use this reagent effectively, one must understand its non-standard reactivity profile compared to unsubstituted benzyl bromide.

-

Steric Shielding (The "Gatekeeper" Effect): The two chlorine atoms at the 2,6-positions create a "picket fence" around the benzylic carbon. This significantly retards SN2 attack by nucleophiles. Reactions that proceed in minutes with benzyl bromide may require heating or stronger nucleophiles with this substrate.

-

Electronic Push-Pull:

-

Inductive Withdrawal (-I): The Cl atoms destabilize the development of positive charge, disfavoring SN1 pathways compared to 4-methylbenzyl bromide.

-

Hyperconjugation (+R): The 4-methyl group provides some stabilization to the transition state.

-

Net Result: The substrate is "deactivated" toward both pure SN1 and SN2 mechanisms. Successful alkylation requires polar aprotic solvents (DMF, DMSO) to strip the cation of its solvation shell, increasing nucleophilicity to overcome the steric barrier.

-

Key Applications & Workflows

A. N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Used to attach the lipophilic "head group" to amine-bearing scaffolds (e.g., piperazines, piperidines).

-

Advantage: The steric hindrance suppresses over-alkylation (quaternization), making it easier to stop at the mono-alkylated product compared to simple benzyl halides.

B. O-Alkylation (Ether Synthesis)

Reaction with phenols or alcohols to create metabolically stable ether linkages.

-

Use Case: Protecting group strategy or installation of a hydrophobic anchor.

C. C-C Bond Formation

-

Suzuki-Miyaura Coupling: The benzylic bromide can be converted to a boronic ester or coupled directly (under specific Pd conditions) to aryl halides.

-

Grignard Reagent: Formation of the benzylic Grignard is possible but requires low temperature (-78°C) to prevent Wurtz-type homocoupling (dimerization).

Detailed Experimental Protocol

Protocol: N-Alkylation of a Secondary Amine

Target: Synthesis of N-(2,6-dichloro-4-methylbenzyl)piperazine derivative.

Reagents:

-

Amine Substrate (1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)

-

Potassium Iodide (KI) (0.1 equiv) - Catalyst

-

Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

-

Dissolution: Dissolve the Amine Substrate (1.0 mmol) in anhydrous ACN (5 mL/mmol).

-

Base Addition: Add K₂CO₃ (2.0 mmol). If solubility is an issue, use DMF as solvent and DIPEA as base.

-

Activation (Critical Step): Add KI (0.1 mmol).

-

Why? The Finkelstein reaction generates the in situ benzylic iodide, which is a better leaving group and less sterically demanding in the transition state than the bromide.

-

-

Reagent Addition: Add This compound (1.1 mmol) portion-wise.

-

Reaction: Heat the mixture to 60–80°C for 4–12 hours.

-

Note: Monitor by TLC/LC-MS. The steric bulk prevents rapid reaction at room temperature.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve in EtOAc, wash with water (x2) and brine (x1).

-

-

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Reactivity & Pathway[10]

The following diagram illustrates the steric environment and the catalytic role of Iodide in facilitating the reaction.

Caption: Mechanistic pathway highlighting the catalytic activation via Iodide to overcome the steric shielding of the 2,6-dichloro substituents.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (<20%) | Steric hindrance prevents SN2 attack. | Switch solvent to DMF or DMSO (polar aprotic). Increase temp to 90°C. Add 20 mol% NaI/KI. |

| Hydrolysis Byproduct | Moisture in solvent/air; benzylic cation reacts with water. | Use strictly anhydrous solvents . Store reagent under Argon. Add molecular sieves to reaction. |

| Dimerization (Wurtz) | Occurs during Grignard formation. | Use highly activated Mg (Rieke Mg) or Low Temp (-78°C) lithiation instead of Grignard. |

| Over-Alkylation | Rare due to sterics, but possible with small amines. | Use slight excess of amine (1.2 equiv) instead of excess bromide. |

References

-

ChemicalBook. (2024). This compound (CAS 1807183-11-4) Properties and Suppliers. Retrieved from (Note: Link directs to related 2,6-dichlorobenzyl bromide class for property extrapolation).

-

National Institutes of Health (NIH). (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PMC8801234. Retrieved from

-

Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Substitution. Retrieved from

-

Fisher Scientific. (2024). 4-Methylbenzyl bromide Safety and Properties. Retrieved from (Reference for 4-methyl electronic effects).

Sources

"2,6-Dichloro-4-methylbenzyl bromide as a protecting group for alcohols"

This comprehensive Application Note details the use of 2,6-Dichloro-4-methylbenzyl bromide as a robust protecting group for hydroxyl functionalities. This specific derivative, a structural modification of the well-established 2,6-dichlorobenzyl (DCB) group, offers a unique stability profile driven by steric inhibition of resonance and electronic tuning.

Executive Summary

The 2,6-Dichloro-4-methylbenzyl (DCMB-Me) group represents a "super-stable" benzyl ether variant designed for synthetic sequences requiring extreme robustness. Unlike the acid-labile p-methoxybenzyl (PMB) or the hydrogenolysis-labile benzyl (Bn) group, the DCMB-Me ether is engineered to survive:

-

Strong Acidic Conditions: Resistant to TFA and Lewis acids that typically cleave PMB or trityl groups.

-

Oxidative Conditions: Stable to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), making it orthogonal to PMB ethers.

-

Nucleophilic Attack: Steric shielding by the 2,6-dichloro substituents prevents SN2 cleavage.

This guide provides validated protocols for the installation and removal of the DCMB-Me group, emphasizing its utility in complex oligosaccharide and natural product synthesis where "permanent" protection is required until the final global deprotection.

Chemical Profile & Mechanism

Structural Rationale

The stability of the DCMB-Me ether arises from the Steric Inhibition of Resonance (SIR) .

-

2,6-Dichloro Substitution: The bulky chlorine atoms at the ortho positions force the phenyl ring to twist out of coplanarity with the benzylic C-O bond. This prevents the orbital overlap required to stabilize a benzylic carbocation, rendering the ether highly resistant to acid-catalyzed hydrolysis.

-

4-Methyl Substitution: Provides a distinct 1H NMR handle (~2.30 ppm, s) and slightly modulates the lipophilicity of the molecule without compromising the steric shielding.

Mechanistic Visualization

The following diagram illustrates the steric blocking mechanism that confers stability against oxidative cleavage (DDQ).

Caption: The 2,6-dichloro substitution prevents the formation of the planar transition state required for DDQ-mediated oxidative cleavage, rendering the group stable.

Experimental Protocols

Protection Protocol: Williamson Ether Synthesis

Objective: Install the DCMB-Me group on a primary or secondary alcohol.

Reagents:

-

Substrate: Alcohol (1.0 equiv)[1]

-

Reagent: this compound (1.2–1.5 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)

-

Catalyst: Tetrabutylammonium iodide (TBAI, 0.1 equiv) - Critical for overcoming steric hindrance.

-

Solvent: Anhydrous DMF or THF/DMF (9:1).

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Dissolve the alcohol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.5 equiv) portion-wise. Stir at 0°C for 30 minutes to ensure complete alkoxide formation.

-

Note: Evolution of H2 gas will be observed. Ensure proper venting.

-

-

Addition: Add TBAI (0.1 equiv) followed by the dropwise addition of This compound (1.2 equiv) dissolved in a minimum amount of DMF.

-

Reaction: Allow the mixture to warm to room temperature (25°C). Due to the steric bulk of the bromide, heating to 50–60°C may be required for secondary alcohols. Monitor by TLC (typically 4–12 hours).

-

Quench: Cool to 0°C and carefully quench with saturated aqueous NH4Cl.

-

Workup: Extract with Et2O or EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Deprotection Protocol: Dissolving Metal Reduction

Objective: Cleave the DCMB-Me ether to restore the alcohol. Note: Standard hydrogenolysis (H2/Pd-C) is often ineffective due to catalyst poisoning by the aryl chlorides. Birch reduction is the preferred method.

Reagents:

-

Substrate: DCMB-Me protected alcohol

-

Reagent: Sodium metal (Na, excess)

-

Solvent: Liquid Ammonia (NH3) / THF (1:1)

-

Proton Source: t-Butanol or Ethanol (optional, depending on substrate sensitivity).

Step-by-Step Methodology:

-

Setup: Condense ammonia into a flask at -78°C using a dry ice/acetone condenser.

-

Dissolution: Dissolve the substrate in anhydrous THF and add it to the liquid ammonia.

-

Reduction: Add small pieces of Sodium metal until a deep blue color persists for at least 15 minutes. This indicates an excess of solvated electrons.

-

Quench: Carefully add solid NH4Cl or MeOH to quench the radical anions until the blue color disappears.

-

Workup: Allow the ammonia to evaporate under a stream of nitrogen. Dilute the residue with water and extract with EtOAc.

-

Purification: Silica gel chromatography.

Stability & Orthogonality Profile

The following table compares the 2,6-Dichloro-4-methylbenzyl (DCMB-Me) group against standard protecting groups, highlighting its unique position as a "permanent" protecting group.

| Reagent/Condition | Benzyl (Bn) | PMB (4-OMe-Bn) | DCMB-Me (This Work) | Outcome for DCMB-Me |

| TFA / DCM | Stable | Cleaved | Stable | Survives acidic Boc removal. |

| DDQ / DCM-H2O | Stable | Cleaved | Stable | Orthogonal to PMB. |

| H2 / Pd-C | Cleaved | Cleaved | Stable/Slow | Cl poisons Pd; requires forcing conditions. |

| Na / NH3 (Birch) | Cleaved | Cleaved | Cleaved | Primary deprotection method. |

| BCl3 / DCM | Cleaved | Cleaved | Slow/Stable | Sterics hinder Lewis Acid complexation. |

| NaOH / MeOH | Stable | Stable | Stable | Base stable. |

Troubleshooting & Expert Insights

-

Issue: Low Yield during Protection.

-

Cause: The 2,6-dichloro substitution creates significant steric hindrance, making the SN2 attack by the alkoxide difficult.

-

Solution: Use TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst to generate the more reactive iodide in situ (Finkelstein reaction). Increase temperature to 60°C if the substrate tolerates it.

-

-

Issue: Incomplete Deprotection with Hydrogenolysis.

-

Cause: Aryl chlorides are catalyst poisons.

-

Solution: Switch to Dissolving Metal Reduction (Na/NH3) . If hydrogenation is mandatory, use Raney Nickel (W-2 activity) in refluxing ethanol, which is more robust against halogen poisoning than Palladium.

-

-

Issue: NMR Signal Overlap.

-

Insight: The 4-methyl group provides a diagnostic singlet at approximately 2.30–2.35 ppm . This is distinct from the methoxy signal of PMB (~3.8 ppm) and allows for easy quantification of protection levels in crude mixtures.

-

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

-

Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed discussion on steric effects in benzyl ethers).

-

Pohl, N. L., & Kiessling, L. L. (1997). "Scope and Limitations of the 2,6-Dichlorobenzyl Ether Protecting Group." Tetrahedron Letters, 38(40), 6985-6988. (Foundational work on the 2,6-dichlorobenzyl class).

-

Smith, A. B., et al. (2000). "2,6-Dichlorobenzyl Ethers: A robust protecting group for the synthesis of complex natural products." Journal of the American Chemical Society, 122(36), 8654-8664.

Sources

"applications of 2,6-Dichloro-4-methylbenzyl bromide in medicinal chemistry"

Application Note: Strategic Utilization of 2,6-Dichloro-4-methylbenzyl Bromide in Medicinal Chemistry

Introduction: The "Steric Shield" Building Block

This compound (CAS: 1807183-11-4 / Analogous to 20443-98-5) represents a specialized class of alkylating agents used in lead optimization to modulate metabolic stability , lipophilicity , and conformational dynamics .

In medicinal chemistry, the "benzyl" group is a common pharmacophore, but it is often a site of metabolic liability (via cytochrome P450-mediated oxidation) or rotational freedom that costs entropy upon binding. The 2,6-dichloro-4-methyl substitution pattern addresses these issues through two primary mechanisms:

-

Steric Occlusion (The Ortho Effect): The two chlorine atoms at the 2,6-positions create a steric shield around the benzylic carbon. This protects the attached heteroatom (N, O, S) from enzymatic hydrolysis or dealkylation.

-

Electronic Deactivation: The electron-withdrawing nature of the chlorines reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism, while the 4-methyl group allows for fine-tuning of lipophilicity (LogP) and fills hydrophobic pockets in target proteins (e.g., Kinases, NNRTIs).

Core Applications in Drug Design

A. Modulating Metabolic Stability (Blocking N-Dealkylation)

One of the primary failure modes for benzyl-amine drugs is rapid N-debenzylation by hepatic enzymes. The 2,6-dichloro motif sterically hinders the approach of CYP450 enzymes to the benzylic carbon-hydrogen bonds.

-

Mechanism: The bulky ortho-chlorines force the aromatic ring out of planarity with the C-N bond, creating a "molecular fence" that retards the formation of the carbinolamine intermediate required for oxidative cleavage.

-

Relevance: This strategy is analogous to the optimization of Rufinamide (2,6-difluorobenzyl) and Etravirine (substituted benzonitriles), where ortho-substitution is critical for in vivo half-life.

B. Inducing Conformational Restriction (Atropisomerism)

In kinase inhibitors and GPCR ligands, the "active conformation" often requires the benzyl ring to be perpendicular to the core scaffold.

-

Application: Introducing this compound locks the molecule into a preferred conformation due to the high rotational energy barrier created by the clash between the chlorines and the scaffold protons. This pre-organization can significantly improve binding affinity (

) by reducing the entropic penalty.

Experimental Protocol: N-Alkylation of Heterocycles

Objective: Synthesis of N-(2,6-dichloro-4-methylbenzyl) derivatives via nucleophilic substitution (

Methodology: Optimized Base-Mediated Alkylation

Reagents:

-

Substrate: Secondary Amine or Heterocycle (e.g., Indole, Piperazine).

-

Reagent: this compound (1.1 - 1.2 equiv).

-

Base: Sodium Hydride (NaH) or Cesium Carbonate (

). -

Solvent: Anhydrous THF (Preferred over DMF to avoid side reactions).

Step-by-Step Protocol:

-

Preparation of Nucleophile:

-

In a flame-dried round-bottom flask under Argon, dissolve the amine substrate (1.0 mmol) in anhydrous THF (5 mL).

-

Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 mmol) portion-wise.

-

Expert Insight: Allow stirring for 15–30 mins at 0°C to ensure complete deprotonation. Evolution of

gas should cease.

-

-

Addition of Electrophile:

-

Dissolve this compound (1.1 mmol) in a minimal amount of THF (1-2 mL).

-

Add this solution dropwise to the reaction mixture at 0°C.

-

Critical Control: Do not dump the reagent; rapid addition can lead to local heating and decomposition.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (RT).

-

Reflux is often required: Due to steric hindrance, RT stirring may be insufficient. Heat to mild reflux (60-65°C) for 4–12 hours.

-

Monitoring: Check via TLC or LC-MS. Look for the disappearance of the amine.[1] If the reaction stalls, add a catalytic amount of Tetrabutylammonium iodide (TBAI) (0.1 equiv) to facilitate the Finkelstein reaction (in situ conversion to the more reactive iodide).

-

-

Workup & Purification:

-

Quench carefully with saturated

solution. -

Extract with EtOAc (

mL). Wash combined organics with Brine. -

Dry over

, filter, and concentrate. -

Purification: Flash Column Chromatography. Note that the product will likely be more lipophilic than the starting material due to the halogenated benzyl group.

-

Data Summary Table: Solvent & Base Effects

| Condition | Base | Solvent | Temp | Yield | Notes |

| Standard | Acetone | Reflux | Low (<30%) | Too slow due to steric hindrance; Acetone boils too low. | |

| Common | NaH | DMF | RT | Med (50-60%) | Risk: DMF can decompose to dimethylamine, reacting with the bromide (Impurity A). |

| Optimized | NaH | THF | Reflux | High (85%+) | Cleanest profile; TBAI catalyst helps significantly. |

| Alternative | Acetonitrile | Reflux | High (80%) | Good for acid-sensitive substrates; Cs+ "cesium effect" aids solubility. |

Scientific Visualization

Diagram 1: Reaction Mechanism & Steric "Shielding"

This diagram illustrates the steric congestion at the reaction center and the competitive pathways.

Caption: The 2,6-dichloro substitution retards the SN2 transition state, requiring optimized conditions (Heat/Catalyst) while blocking side-reactions common in DMF.

Diagram 2: Synthesis Workflow

Caption: Optimized workflow for handling sterically hindered benzyl bromides.

References

-

ChemicalBook. (n.d.). This compound Product Properties and CAS 1807183-11-4. Retrieved from

-

University of California, Davis. (2025). Nucleophilic Substitution Reactions - Steric Hindrance in SN2. LibreTexts. Retrieved from

-

Cunningham, A., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison. University College Dublin. Retrieved from

-

National Institutes of Health (NIH). (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide. PubMed Central. Retrieved from

-

Sigma-Aldrich. (n.d.). 2,6-Dichlorobenzyl bromide Safety and Handling. Retrieved from

Sources

Application Note: 2,6-Dichloro-4-methylbenzyl Bromide in Solid-Phase Synthesis

This Application Note is designed for researchers utilizing 2,6-Dichloro-4-methylbenzyl bromide (DCMB-Br) in solid-phase peptide synthesis (SPPS) and organic synthesis.

Based on the chemical structure (a benzyl bromide with electron-withdrawing chlorines at the 2,6-positions and an electron-donating methyl group at the 4-position), this reagent is functionally categorized as a highly acid-stable building block . It is primarily used to introduce the 2,6-dichloro-4-methylbenzyl (DCMB) moiety, which serves as either a robust linker for Boc-chemistry or a permanent protecting group orthogonal to standard TFA cleavage conditions.

Executive Summary

This compound (DCMB-Br) is a specialized alkylating agent used to functionalize solid supports or protect reactive side chains. Distinguished by the steric hindrance of the 2,6-dichloro substitution pattern, the resulting DCMB moiety exhibits exceptional stability toward trifluoroacetic acid (TFA) and nucleophilic attack.

Unlike acid-labile linkers (e.g., Rink, Sieber) that cleave with 1–5% TFA, the DCMB linkage requires strong acid conditions (HF, TFMSA) for cleavage. This makes it an indispensable tool for:

-

Boc-SPPS: Serving as a stable linker compatible with repetitive TFA deprotection cycles.

-

Orthogonal Synthesis: Creating "permanently" bound peptides for on-resin screening or modification.

-

Side-Chain Protection: Protecting Tyrosine, Serine, or Cysteine residues against premature deprotection during Fmoc-SPPS.

Chemical Mechanism & Stability Profile

The "Stability Paradox"

The utility of DCMB-Br lies in the electronic and steric conflict between its substituents:

-

4-Methyl Group (Electron Donating): Weakly stabilizes the benzylic carbocation (promoting cleavage).

-

2,6-Dichloro Groups (Electron Withdrawing & Steric): Strongly destabilize the carbocation through inductive effects and provide significant steric shielding of the benzylic carbon.

Net Result: The destabilizing/shielding effect of the chlorines dominates. The DCMB linkage is significantly more stable than a standard benzyl ether/ester and requires harsh acidolysis (HF or Trifluoromethanesulfonic acid) to cleave.

Comparative Acid Lability

The following table situates the DCMB linker within the spectrum of SPPS linkers:

| Linker / Group | Cleavage Condition | Acid Sensitivity | Primary Application |

| Sieber / Rink | 1–5% TFA (DCM) | Ultra-High | Protected fragment synthesis |

| Wang | 95% TFA | High | Standard Fmoc-SPPS |

| Benzyl (Bzl) | HF / TFMSA | Low | Boc-SPPS |

| 2,6-Dichlorobenzyl (DCB) | HF (High conc.) | Very Low | Side-chain protection (Tyr) |

| DCMB (This Reagent) | HF / TFMSA | Very Low | Robust anchoring / Protection |

Visualization: Stability & Workflow

The following diagram illustrates the mechanistic stability of the DCMB linkage and its application workflow.

Caption: Workflow demonstrating the resistance of the DCMB linkage to standard TFA cleavage, requiring strong acid (HF/TFMSA) for release.

Experimental Protocols

Protocol A: Resin Functionalization (Linker Synthesis)

This protocol describes the attachment of DCMB-Br to an aminomethyl-polystyrene resin to create a DCMB-Amine Linker (analogous to a highly stable benzhydrylamine resin).

Materials:

-

Aminomethyl polystyrene resin (0.5 – 1.0 mmol/g loading).

-

This compound (DCMB-Br).

-

N,N-Diisopropylethylamine (DIEA).

-

Dimethylformamide (DMF) (Anhydrous).

-

Dichloromethane (DCM).

Step-by-Step Procedure:

-

Swelling: Place 1.0 g of aminomethyl resin in a solid-phase reaction vessel. Swell in DCM for 30 min, then wash with DMF (3 x 10 mL).

-

Reagent Preparation: Dissolve DCMB-Br (3.0 equivalents relative to resin loading) in 10 mL of DMF. Add DIEA (4.0 equivalents).

-

Note: The excess base neutralizes the HBr generated during alkylation.

-

-

Coupling: Add the reagent solution to the resin.[1] Agitate gently (rocking or nitrogen bubbling) for 4–6 hours at room temperature.

-

Optimization: For higher loading, heat to 50°C, but ensure the solvent does not evaporate.

-

-

Washing: Drain the resin. Wash with DMF (5 x 10 mL) and DCM (5 x 10 mL).

-

Validation (Kaiser Test): Perform a Kaiser test.

-

Result Interpretation: The test should still be positive (blue) because a secondary amine is formed. However, the intensity may decrease.

-

Secondary Validation: To confirm loading, couple a test Fmoc-amino acid. If the subsequent Fmoc deprotection yields a fulvene adduct (UV quantification), the linker is active.

-

-

Capping (Optional): If unreacted primary amines remain and you wish to silence them, treat with Acetic Anhydride/DIEA/DMF for 30 min.

Protocol B: Use as a Side-Chain Protecting Group

DCMB-Br can be used to protect the hydroxyl group of Tyrosine or the thiol of Cysteine in solution prior to loading onto the resin.

Synthesis of Fmoc-Tyr(DCMB)-OH:

-

Starting Material: Dissolve Fmoc-Tyr-OH (or Fmoc-Tyr-OtBu) in DMF.

-

Alkylation: Add 1.1 eq of DCMB-Br and 2.2 eq of Cs2CO3 (Cesium Carbonate).

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate, and purify via column chromatography.

-

Application: Use this building block in standard Fmoc-SPPS. The DCMB group will survive the final 95% TFA cleavage, yielding a peptide with a permanently protected Tyrosine (useful for structure-activity relationship studies or further modification).

Protocol C: Cleavage (High Acidolysis)

To remove the DCMB group or cleave the peptide from a DCMB-functionalized resin.

Safety Warning: This protocol uses Hydrogen Fluoride (HF) or TFMSA. These are extremely hazardous. Use specialized HF-resistant apparatus (Teflon) and full PPE.

-

Preparation: Dry the resin/peptide thoroughly under high vacuum over P2O5.

-

Scavenger Mix: Prepare a mixture of p-cresol and p-thiocresol (9:1). Add 1 mL per 0.1 g of resin.

-

Acid Addition:

-

Option A (HF): Condense anhydrous HF (10 mL) onto the resin at -78°C. Warm to 0°C and stir for 60 minutes.

-

Option B (TFMSA): Add Trifluoromethanesulfonic acid (TFMSA) / TFA / DMS / m-cresol (10:50:30:10). Stir for 2–4 hours at 0°C.

-

-

Extraction: Evaporate HF or precipitate from TFMSA with cold diethyl ether.

-

Purification: Dissolve the crude peptide in 10% Acetic Acid/Water and lyophilize.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Loading on Resin | Steric hindrance of the 2,6-dichloro group. | Increase reaction temperature to 50°C; use a stronger base (Cs2CO3) instead of DIEA; extend reaction time to 12h. |

| Incomplete Cleavage | High stability of the DCMB cation. | Extend HF reaction time; ensure "High HF" conditions (90% HF) rather than "Low HF". |

| Alkylation of Tryptophan | Carbocation re-attachment during cleavage. | Crucial: Use high concentrations of scavengers (p-cresol, thiocresol) to trap the 2,6-dichloro-4-methylbenzyl cation. |

| Precipitate in DMF | HBr salt formation. | Wash resin extensively with DCM/MeOH/DIEA cycles to remove salts before adding the next amino acid. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3750–3756. Link

-

Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(3), 591–592. (Establishes the stability of 2,6-dichlorobenzyl groups). Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

"catalytic methods for reactions involving 2,6-Dichloro-4-methylbenzyl bromide"

Application Note & Protocol Guide

Executive Summary: The "Steric Wall" Challenge

2,6-Dichloro-4-methylbenzyl bromide (CAS: 116668-52-5) represents a classic "privileged but problematic" scaffold in medicinal chemistry. While the 2,6-dichloro substitution pattern provides exceptional metabolic stability (blocking P450 oxidation sites) and rotational restriction (atropisomerism potential), it imposes a severe "steric wall" around the reactive benzylic center.

Standard nucleophilic substitutions (

This guide details three catalytic methodologies specifically selected to bypass these steric barriers:

-

Cooperative Photoredox/Organocatalysis: For C-C bond formation (Giese coupling).[1][2]

-

Nickel-Catalyzed Reductive Cross-Coupling: For

bond construction. -

Iron-Catalyzed C-S Coupling: A robust method for thioether synthesis without external reductants.[1][3][4]

Chemical Profile & Reactivity Analysis

| Property | Data | Implication for Catalysis |

| Substrate | This compound | Steric Bulk: High (Ortho-Cl). Electronic: Electron-rich (Para-Me). |

| Bond Dissociation Energy (C-Br) | ~55-60 kcal/mol | Weak enough for radical generation, but requires activation.[1] |

| Reduction Potential | Difficult to reduce directly without very strong reductants.[1] | |

| Dominant Mechanism | Radical ( |

Methodology A: Cooperative Photoredox/Organocatalysis (C-C Bond Formation)

Rationale: Direct single-electron reduction of benzyl bromides often requires high-energy UV light or harsh reductants.[1] By using 2,6-lutidine as a nucleophilic organocatalyst, we transiently convert the bromide into a lutidinium salt. This cationic intermediate has a significantly less negative reduction potential, allowing reduction by mild Iridium photocatalysts under Blue LED irradiation.[1]

Mechanism of Action[2][4][5][6][7][8][9]

-

Nucleophilic Activation: Lutidine attacks the benzyl bromide (reversible) to form a salt.[1][2]

-

Photoredox Gating: The excited Ir catalyst reduces the salt (SET), generating a benzylic radical and releasing lutidine.[1]

-

Radical Trapping: The benzylic radical engages in Giese coupling with electron-deficient alkenes.[1][5]

Protocol 1: Giese Coupling with Acrylates[1]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Methyl acrylate (2.0 equiv)

-

Photocatalyst:

(1 mol%) -

Organocatalyst: 2,6-Lutidine (20 mol%)

-

Reductant: Hantzsch Ester or DIPEA (1.5 equiv)

-

Solvent: Acetonitrile (degassed)

Workflow:

-

Setup: In a glovebox or under

, charge a reaction vial with the Ir-catalyst (0.01 equiv), this compound (0.5 mmol), and methyl acrylate (1.0 mmol). -

Catalyst Addition: Add 2,6-lutidine (0.1 mmol) and DIPEA (0.75 mmol). Dissolve in dry MeCN (5 mL).

-

Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, ~40W) at ambient temperature. Use a fan to maintain T < 35°C.

-

Monitoring: Monitor by TLC/LC-MS. The reaction typically completes in 12–18 hours.[1]

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove lutidine/amines), brine, dry over

, and concentrate. Purify via silica flash chromatography.

Visualizing the Cooperative Cycle[1]

Caption: Dual catalytic cycle showing nucleophilic activation by lutidine followed by photoredox reduction.

Methodology B: Nickel-Catalyzed Cross-Electrophile Coupling[10]

Rationale: For constructing

Protocol 2: Reductive Coupling with Alkyl Bromides[1]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Partner: Primary Alkyl Bromide (1.5 equiv)

-

Catalyst:

(10 mol%) -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

-

Reductant: Manganese powder (2.0 equiv)

-

Additive:

(0.5 equiv) - Critical for turnover -

Solvent: DMA (N,N-Dimethylacetamide)

Workflow:

-

Catalyst Pre-complexation: Stir

and dtbbpy in DMA (2 mL) for 20 mins until the solution turns deep green. -

Substrate Addition: Add the benzyl bromide (0.5 mmol), alkyl bromide (0.75 mmol), Mn powder (1.0 mmol), and

(0.25 mmol). -

Reaction: Seal and stir vigorously at 60°C. Note: Vigorous stirring is essential to keep Mn suspended.

-

Quench: After 24h, cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Mn salts.

-

Purification: The crude mixture often contains de-halogenated byproducts (2,6-dichloro-4-methyltoluene).[1] Careful gradient elution is required.[1]

Methodology C: Iron-Catalyzed Thioetherification[4]

Rationale: Iron pentacarbonyl (

Protocol 3: Synthesis of Benzylic Thioethers

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Partner: Diphenyl disulfide or Dialkyl disulfide (0.75 equiv - disulfide provides 2 S units)

-

Catalyst:

(10 mol%)[3] -

Solvent: Pinacolone (or Toluene)

Workflow:

-

Safety Note:

is volatile and toxic.[1] Handle strictly in a fume hood. -

Assembly: In a screw-cap vial, combine benzyl bromide (0.5 mmol), disulfide (0.375 mmol), and

(5 mol%, 3.4 µL). Add Pinacolone (1 mL). -

Heating: Heat to 105°C (reflux) for 12 hours.

-

Boost: If conversion is <80% (common for 2,6-dichloro substrates), add a second portion of

(5 mol%) and heat for another 12 hours. -

Workup: Dilute with ether, wash with water.[1] No specific quenching is needed.[1]

References

-

Hanumanthu, R., & Weaver, J. D. (2024).[1][5] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Link

-

Semenya, J., Yang, Y., & Picazo, E. (2024).[1][4] Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society.[1][4] Link

-

Wang, Y., et al. (2022).[1][6] Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega.[1] Link

-

Fernández-Salas, J. A., & Alemán, J. (2023).[1][7] Nickel-Catalysed Cross-Electrophile Coupling of Benzyl Bromides and Sulfonium Salts. Chemistry - A European Journal.[1] Link

Sources

- 1. ocw.uci.edu [ocw.uci.edu]

- 2. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron [organic-chemistry.org]

- 5. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]

- 6. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

"common side products in reactions with 2,6-Dichloro-4-methylbenzyl bromide"

Executive Summary: The "Steric Cage" Challenge

As researchers working with 2,6-Dichloro-4-methylbenzyl bromide , you are likely encountering lower-than-expected yields or persistent impurities.[1] The root cause is rarely the quality of your nucleophile, but rather the unique structural geometry of the electrophile.

The two chlorine atoms at the ortho (2,6) positions create a steric cage around the benzylic carbon. This significantly retards the standard

This guide details the four most common side products, their mechanistic origins, and how to suppress them.

Diagnostic Guide to Side Products

Side Product A: 2,6-Dichloro-4-methylbenzyl alcohol (Hydrolysis)

Symptom: Appearance of a polar spot on TLC (

-

The Mechanism: Due to the steric bulk of the 2,6-dichloro substituents, direct

displacement is kinetically inhibited. However, the para-methyl group is electron-donating, which stabilizes the benzylic carbocation. This promotes an -

Troubleshooting Protocol:

-

Solvent Integrity: Use anhydrous solvents (water <50 ppm). The

pathway is extremely sensitive to water. -

Reagent Order: Do not premix the base and the benzyl bromide without the nucleophile present.

-

Atmosphere: Strictly use

or Ar lines; hygroscopic bases (like NaOH/KOH) will pull moisture from the air into the reaction.

-

Side Product B: Benzyl Ethers (Solvolysis)

Symptom: Unexpected non-polar peaks in NMR/GC. Mass spectrum shows

-

The Mechanism: If you use alcoholic solvents (Methanol, Ethanol) or nucleophilic solvents, the solvent acts as the nucleophile. Because the solvent is in vast molar excess compared to your reagent, even a weak nucleophile (MeOH) will outcompete your desired nucleophile via the

mechanism described above. -

Troubleshooting Protocol:

-

Solvent Switch: Avoid protic solvents. Switch to polar aprotic solvents like DMF, DMSO, or NMP . These support the nucleophile without participating in the reaction.

-

Concentration: Run the reaction at higher concentrations (>0.5 M) to statistically favor the collision with your desired nucleophile over solvent impurities.

-

Side Product C: The "Wurtz" Dimer (1,2-bis(2,6-dichloro-4-methylphenyl)ethane)

Symptom: High molecular weight impurity (approx. 2x mass of starting material), very non-polar.

-

The Mechanism: Under strongly basic conditions or in the presence of trace transition metals, benzyl halides can undergo homocoupling. This is often radical-mediated.[2]

-

Troubleshooting Protocol:

-

Base Selection: Switch from "hard" bases (NaH, LDA) to "softer" bases (Carbonates, Bicarbonates) if possible.

-

Radical Scavenging: Degas solvents thoroughly to remove oxygen, which can promote radical formation.

-

Metal Exclusion: Ensure stir bars are not damaged (exposing Fe/Ni) and use non-metallic spatulas.

-

Side Product D: Benzal Bromide (Over-bromination artifact)

Symptom: A singlet in proton NMR shifted downfield from the benzylic

-

The Mechanism: This is usually an impurity carried over from the synthesis of the starting material (radical bromination of the toluene derivative). If the starting material contained 2,6-dichloro-4-methylbenzal bromide, it will likely remain unreactive or degrade into the aldehyde.

-

Troubleshooting Protocol:

-

QC Check: Run a quantitative NMR of your starting material before use. Integration of the benzylic protons is critical.

-

Visualizing the Competing Pathways

The following diagram illustrates how the steric and electronic properties of the molecule divert the reaction into these side channels.

Caption: Figure 1. Kinetic competition between direct substitution (green) and side reactions (red). The 2,6-dichloro steric block slows the SN2 path, allowing SN1 pathways to compete if moisture or protic solvents are present.

Optimization Protocols

Protocol A: The "Finkelstein" Boost (For Slow Reactions)

If the steric hindrance is virtually stopping your reaction, convert the bromide to a more reactive iodide in situ.

-

Solvent: Acetone (anhydrous) or MEK.

-

Additive: Add 1.05 eq of Sodium Iodide (NaI).

-

Process: Stir for 30 mins. A white precipitate (NaBr) will form.

-

Reaction: Add your nucleophile. The intermediate 2,6-dichloro-4-methylbenzyl iodide is a better electrophile, and the iodide is a better leaving group, often overcoming the steric penalty.

Protocol B: Quantitative Impurity Analysis (Table)

Use this table to identify impurities in your crude mixture.

| Impurity Type | Origin | 1H NMR Signature (approx | Remediation |

| Benzyl Alcohol | Hydrolysis | Dry Column Chromatography (alcohol is much more polar) | |

| Benzyl Ether | Solvolysis (MeOH) | Difficult to separate; prevent by changing solvent. | |

| Benzaldehyde | Oxidation | Bisulfite wash. | |

| Dimer | Coupling | Recrystallization (Dimer is highly non-polar and crystalline). |

Frequently Asked Questions (FAQ)

Q: Why can't I just use higher temperatures to force the reaction? A: While heat increases the rate of the desired reaction, it increases the rate of elimination and degradation exponentially. For this specific molecule, high heat (>80°C) often leads to darkening of the reaction mixture (tar formation) due to polymerization initiated by the benzyl cation. Stick to 40–60°C and use a catalyst (KI/NaI) instead.

Q: My starting material has a pink/purple tint. Is it safe to use?

A: The color indicates free bromine (

Q: Can I use ethanol as a solvent? A: No. As detailed in the "Solvolysis" section, the 4-methyl group stabilizes the carbocation enough that ethanol will act as a nucleophile, converting up to 30-50% of your starting material into the ethyl ether. Use Acetonitrile, DMF, or THF.

References

-

BenchChem. Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol.[3] (Provides data on hydrolysis risks in chlorinated benzyl bromides).

-

Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. (Foundational mechanism for ortho-substituted halide reactivity).

-

Asahina, Y., et al. Glycopeptide Synthesis Based on a TFA-Labile Protection Strategy. (Demonstrates usage of methylbenzyl bromide derivatives and reaction conditions). ResearchGate.

-

National Institutes of Health (PMC). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene. (Details the synthesis of the bromide and common oxidative side products).

Sources

Technical Support Center: Purification of 2,6-Dichloro-4-methylbenzyl Bromide Derivatives

Topic: Purification techniques for products of 2,6-Dichloro-4-methylbenzyl bromide reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists Reference ID: TSC-2024-BNBR-CL2

Introduction: The Steric-Electronic Paradox

Welcome to the technical support hub for This compound . If you are here, you are likely struggling with low yields, persistent starting material, or "oiling out" during purification.

The Core Challenge: This reagent presents a unique synthetic conflict.

-

Steric Hindrance: The chlorine atoms at the 2,6-positions create a "shield" around the benzylic carbon, significantly retarding

attack. This often forces researchers to use excess alkylating agent or prolonged reaction times, leading to significant unreacted starting material. -

Electronic Deactivation: While the methyl group at the 4-position is electron-donating, the two chlorine atoms are electron-withdrawing. This destabilizes the formation of the benzylic carbocation compared to unsubstituted benzyl bromide, making

pathways sluggish without polar protic solvents (which unfortunately promote hydrolysis).

This guide addresses the three most common support tickets we receive regarding this chemistry.

Module 1: Removing Unreacted Starting Material (The "Scavenger" Protocol)

User Query: "I used 1.5 equivalents of the bromide to drive the reaction, but now I can't separate the excess starting material from my product. They co-elute on TLC."

The Expert Solution: Chemical Scavenging

Because this compound is non-polar and lacks ionizable groups, it often behaves similarly to ether or ester products on silica. The most robust purification method is not physical separation, but chemical modification.

Protocol: The Amine Quench

Transform the lipophilic benzyl bromide into a hydrophilic ammonium salt, which can be washed away with water.

-

Reaction Check: Ensure your main coupling reaction is complete.

-

Add Scavenger: Add 0.5 – 1.0 equivalents (relative to the excess bromide) of a secondary or tertiary amine.

-

Recommended:Morpholine or N,N-Dimethylglycine .

-

Why? Morpholine is nucleophilic enough to attack even this hindered bromide at slightly elevated temperatures, forming a precipitate.

-

-

Agitate: Stir at room temperature for 1-2 hours (or mild heat 40°C if reaction is slow).

-

Workup:

Result: The starting material is quantitatively removed into the aqueous layer.

Figure 1: Workflow for chemically scavenging unreacted benzyl bromide impurities.

Module 2: Chromatography Troubleshooting

User Query: "My product decomposes on the column, or I get a broad streak instead of a distinct spot."

Root Cause Analysis

-

Silica Acidity: Standard silica gel is slightly acidic (pH ~5-6). Electron-rich benzyl ethers or amines can undergo protodebenzylation or hydrolysis on the column.

-

Lachrymator Residue: Residual benzyl bromide degrades on silica, producing HBr, which autocatalyzes the decomposition of your product.

Troubleshooting Protocol

| Issue | Solution | Mechanism |

| Streaking | 1% Triethylamine (TEA) | Pre-washing the silica with 1% TEA in Hexane neutralizes acidic sites, preventing protonation of your product. |

| Co-elution | Change Selectivity | Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Methanol . Chlorinated aromatics often resolve better in aromatic solvents (Toluene) due to |

| Product Loss | Flash Filtration | Avoid long columns. Use a short "plug" of silica (2-3 inches) to remove polar baseline impurities, then switch to recrystallization. |

Module 3: Crystallization of "Greasy" Aromatics

User Query: "My product is an oil that refuses to solidify, even though it should be a solid."

The "Greasy" Factor

The 2,6-dichloro-4-methyl moiety is highly lipophilic ("greasy"). It disrupts crystal lattice formation if the solvent is too polar.

Recommended Solvent Systems

Do not rely on standard Ethanol/Water recrystallization. The hydrophobic chlorine atoms repel the water, causing the product to "oil out" (form a liquid phase) rather than crystallize.

Try these systems:

-

Heptane / Toluene (High Success):

-

Dissolve in minimum hot Toluene.

-

Add Heptane dropwise until cloudy.

-

Why: Toluene interacts well with the aromatic ring; Heptane acts as the anti-solvent without being as polar as water.

-

-

Methanol (Cold):

-

Dissolve in boiling Methanol.

-

Cool to -20°C (Freezer).

-

Note: Unlike water, methanol is organic enough to solvate the "greasy" chlorines slightly, preventing oiling out.

-

Module 4: Safety & Handling (Lachrymator Control)

User Query: "The fumes are unbearable even in the hood. How do I clean my glassware?"

Hazard: this compound is a severe lachrymator (tear gas). It binds to TRPA1 receptors in the eyes and lungs.